Lipophilicity Advantage: 2-log Unit Higher XlogP vs. Unsubstituted 2-Piperazinylquinoline (Quipazine)
The target compound exhibits a computed XlogP of 3.5, compared to XlogP = 1.5 for quipazine (2-piperazin-1-ylquinoline, CAS 4774-24-7), the unsubstituted parent scaffold [1][2]. This 2.0 log unit increase, driven primarily by the 6-CF3 and 4-Cl substituents, corresponds to approximately 100-fold higher predicted octanol-water partition coefficient, which is directly relevant to passive membrane permeability and potential blood-brain barrier penetration [3].
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.5 |
| Comparator Or Baseline | Quipazine (2-piperazin-1-ylquinoline, CAS 4774-24-7): XlogP = 1.5 |
| Quantified Difference | ΔXlogP = +2.0 (~100-fold in partition coefficient) |
| Conditions | Computed XlogP values from authoritative chemical databases |
Why This Matters
For CNS-targeted programs, a compound with XlogP in the 3–4 range is within the optimal window for passive BBB penetration, whereas XlogP = 1.5 is below the typical CNS drug threshold, making the target compound a more suitable starting point for neuropharmacology applications.
- [1] BaseChem. Quinoline, 4-chloro-2-(1-piperazinyl)-6-(trifluoromethyl)-. Computed XlogP = 3.5. Accessed 2026. View Source
- [2] DrugMAP/IDRB Lab. Quipazine Drug Information. XLogP = 1.5. Accessed 2026. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. CNS drug XlogP typically 2–5. View Source
